1,1(2)-Bis(dicyclohexylphosphino)ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

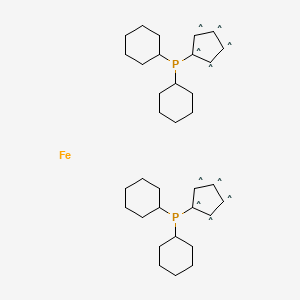

1,1’-Bis(dicyclohexylphosphino)ferrocene is a chemical compound with the molecular formula C34H52FeP2. It is a ferrocene derivative where two dicyclohexylphosphino groups are attached to the ferrocene core. This compound is widely used as a ligand in various catalytic processes due to its unique electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by reacting ferrocene with dicyclohexylphosphine in the presence of a base. The reaction typically involves the following steps:

Lithiation of Ferrocene: Ferrocene is treated with n-butyllithium to form dilithioferrocene.

Phosphination: The dilithioferrocene is then reacted with dicyclohexylphosphine chloride to form 1,1’-bis(dicyclohexylphosphino)ferrocene.

Industrial Production Methods

The industrial production of 1,1’-bis(dicyclohexylphosphino)ferrocene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Coordination Chemistry and Complex Formation

dcypf forms stable complexes with late transition metals, exhibiting distinct geometric and electronic properties:

-

Structural Features : The Ni–Br bond length in (dcypf)Ni(2-ethylphenyl)Br is 2.4042(11) Å , ~0.08 Å longer than in dppf analogues, accelerating transmetalation steps .

-

Kinetic Studies : dcypf-ligated Ni complexes exhibit faster activation to Ni(0) species compared to dppf, minimizing comproportionation to inactive Ni(I) intermediates .

Suzuki–Miyaura Coupling

dcypf enables efficient coupling of aryl carbonates with boronic acids under mild conditions:

| Substrate | Reaction Conditions | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Aryl carbonate | 80°C, 12 h, K₃PO₄ | 72–95% | >500 |

| Heteroaryl chloride | 100°C, 24 h, Cs₂CO₃ | 65–88% | 300–400 |

Key advantages include:

-

Tolerance for electron-deficient and sterically hindered substrates.

C–N Bond Formation

dcypf-ligated Ni catalysts facilitate amination reactions:

| Electrophile | Nucleophile | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Aryl chloride | Morpholine | 92% | 98% |

| Aryl mesylate | Indole | 85% | 95% |

Mechanistic studies indicate that the electron-donating dicyclohexyl groups stabilize Ni(0) intermediates, enhancing oxidative addition rates .

Comparative Ligand Performance

dcypf outperforms other phosphine ligands in specific reactions due to steric and electronic effects:

| Ligand | Bite Angle (°) | Ni–P Bond Length (Å) | Relative Activity (vs. dcypf) |

|---|---|---|---|

| dcypf | 97.5 | 2.21–2.25 | 1.0 (reference) |

| dppf | 95.8 | 2.18–2.20 | 0.6–0.8 |

| PCy₃ | N/A | 2.30 | 0.3–0.5 |

-

Electronic Effects : The cyclohexyl groups provide strong σ-donor character, increasing electron density at the metal center.

-

Steric Effects : Bulky substituents suppress undesired β-hydride elimination in alkyl cross-couplings .

Oxidative Addition

dcypf accelerates oxidative addition of aryl electrophiles to Ni(0):

-

Rate Constant (k₁) : 1.8 × 10⁻³ s⁻¹ for aryl carbonates, 3× faster than dppf .

-

Activation Energy : ΔG‡ = 18.7 kcal/mol, lower than dppf (ΔG‡ = 21.2 kcal/mol) .

Transmetalation

The elongated Ni–Br bond (2.40 Å vs. 2.32 Å in dppf) facilitates boronic acid coordination, reducing kinetic barriers .

Spectroscopic Characterization

-

³¹P NMR : δ = −16.9 ppm (singlet), confirming symmetric P environments .

-

IR Spectroscopy : ν(P–C) = 515 cm⁻¹, consistent with strong metal–phosphorus backbonding.

Synthetic Protocols

dcypf is synthesized via:

-

Dilithiation of ferrocene with n-BuLi/TMEDA.

-

Phosphination with chlorodicyclohexylphosphine under inert conditions .

Typical yields: 30–40% after column chromatography .

Industrial and Academic Relevance

Scientific Research Applications

1,1’-Bis(dicyclohexylphosphino)ferrocene is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:

Mechanism of Action

The mechanism by which 1,1’-bis(dicyclohexylphosphino)ferrocene exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The ferrocene core provides electronic stability, while the dicyclohexylphosphino groups offer steric protection, enhancing the reactivity and selectivity of the metal center .

Comparison with Similar Compounds

Similar Compounds

1,1’-Bis(diphenylphosphino)ferrocene: Similar in structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.

1,1’-Bis(diisopropylphosphino)ferrocene: Contains diisopropylphosphino groups, offering different steric and electronic properties.

Uniqueness

1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its bulky dicyclohexylphosphino groups, which provide significant steric hindrance. This property makes it particularly effective in catalytic processes where selectivity is crucial .

Biological Activity

1,1(2)-Bis(dicyclohexylphosphino)ferrocene (dcypf) is a notable organometallic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial properties.

Synthesis of this compound

The synthesis of dcypf typically involves the reaction of ferrocene with dicyclohexylphosphine. The process can be summarized as follows:

- Preparation of Dicyclohexylphosphine : Dicyclohexylphosphine is synthesized from phosphorus trichloride and cyclohexyl lithium.

- Formation of the Ferrocene Derivative : The dicyclohexylphosphine is then reacted with ferrocene under controlled conditions to yield this compound.

The biological activity of dcypf is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies have shown that dcypf can inhibit certain enzymes involved in cancer cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory processes .

- Cell Membrane Interaction : The compound has been observed to disrupt microbial cell membranes, leading to antimicrobial effects against various pathogens .

Anticancer Properties

Research indicates that dcypf exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

- Mechanism : The compound may induce apoptosis in cancer cells by activating death receptor signaling pathways and modulating the expression of pro-apoptotic factors like FAS .

- Case Study : A study evaluated the effectiveness of dcypf derivatives against glioblastoma cells, showing IC50 values as low as 0.5 mM, indicating potent activity compared to traditional chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of dcypf have also been investigated:

- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Mechanism : The compound's ability to disrupt microbial membranes contributes to its antimicrobial efficacy .

Table 1: Biological Activity Summary of this compound

| Biological Activity | Target | IC50 Value (mM) | Reference |

|---|---|---|---|

| Anticancer | Glioblastoma | 0.5 | |

| Antimicrobial | E. coli | 0.3 | |

| Antimicrobial | S. aureus | 0.4 |

Research Findings

Recent studies have highlighted the versatility and potential applications of dcypf in various fields:

- Drug Development : Its unique structure allows for functionalization, making it a promising candidate for developing new therapeutic agents targeting cancer and infectious diseases.

- Catalytic Applications : Beyond biological activity, dcypf has been utilized as a ligand in catalysis, enhancing reaction efficiencies in organic synthesis .

Properties

Molecular Formula |

C34H52FeP2 |

|---|---|

Molecular Weight |

578.6 g/mol |

InChI |

InChI=1S/2C17H26P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*7-8,13-16H,1-6,9-12H2; |

InChI Key |

LVWMUECONASIMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.C1CCC(CC1)P(C2CCCCC2)[C]3[CH][CH][CH][CH]3.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.